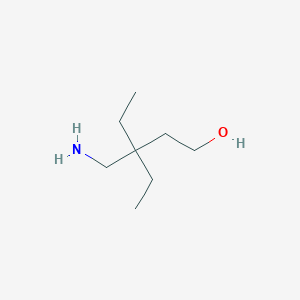
3-(Aminomethyl)-3-ethylpentan-1-ol
Vue d'ensemble
Description
3-(Aminomethyl)-3-ethylpentan-1-ol is a compound with the IUPAC name 3-(aminomethyl)-3-pentanol . It has a molecular weight of 117.19 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The compound belongs to the class of organic compounds known as amines. Amines are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom . The specific structure of 3-(Aminomethyl)-3-ethylpentan-1-ol is not available in the retrieved data.Physical And Chemical Properties Analysis
3-(Aminomethyl)-3-ethylpentan-1-ol is a liquid at room temperature . It has a molecular weight of 117.19 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Antimicrobial Properties
3-(Aminomethyl)-3-ethylpentan-1-ol and its derivatives have been explored for their antimicrobial properties. Dzhafarov et al. (2010) synthesized new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, a compound structurally similar to 3-(Aminomethyl)-3-ethylpentan-1-ol. These compounds were tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, demonstrating potential applications in industrial and healthcare settings (Dzhafarov et al., 2010).
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive molecules. For instance, Malmquist and Ström (2012) developed several methods for preparing isotopologues of a CX3CR1 antagonist, a molecule beneficial for treating multiple sclerosis. This process involved the use of a compound similar to 3-(Aminomethyl)-3-ethylpentan-1-ol, showcasing its role in medicinal chemistry (Malmquist & Ström, 2012).
Applications in Organic Synthesis
It has been employed in organic synthesis processes. Bartók and Molnár (1980) investigated the transformation of 3-ethylpentane-2,3-diol on copper catalysts, resulting in various compounds including those structurally related to 3-(Aminomethyl)-3-ethylpentan-1-ol. This study highlights the compound's role in organic synthesis and catalysis (Bartók & Molnár, 1980).
Research in Material Science
The compound's derivatives have been explored in material science. Angelastro et al. (1992) synthesized a peptidyl 2,2-difluoro-3-aminopropionate, a process involving a structure analogous to 3-(Aminomethyl)-3-ethylpentan-1-ol. This compound could have potential applications in the development of novel materials or as a proteinase inhibitor (Angelastro et al., 1992).
Biofuels Research
Additionally, Cann and Liao (2009) discussed the synthesis of pentanol isomers, including molecules similar to 3-(Aminomethyl)-3-ethylpentan-1-ol, in engineered microorganisms. This research is significant for the production of biofuels, illustrating the compound's relevance in sustainable energy solutions (Cann & Liao, 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-(aminomethyl)-3-ethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-8(4-2,7-9)5-6-10/h10H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRSAUJAPLRGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289959 | |
| Record name | 1-Pentanol, 3-(aminomethyl)-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-ethylpentan-1-ol | |
CAS RN |
1354954-41-8 | |
| Record name | 1-Pentanol, 3-(aminomethyl)-3-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 3-(aminomethyl)-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)
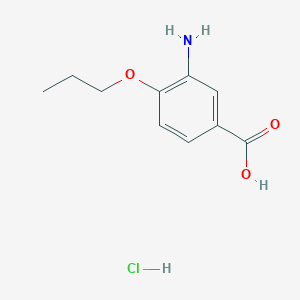
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)
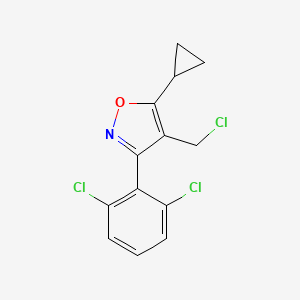
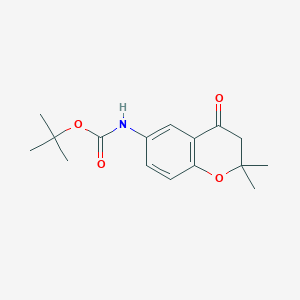

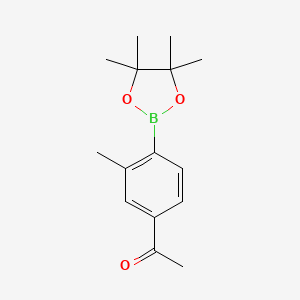

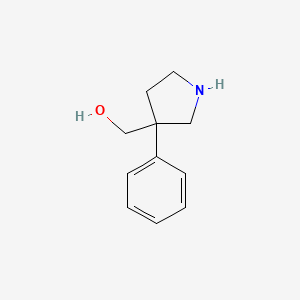
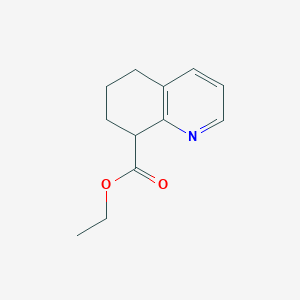
![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)

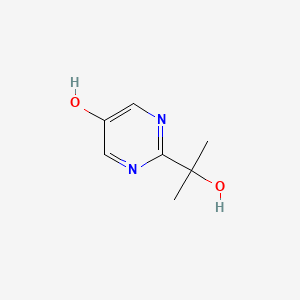
![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)